2,6-Diaminopurine sulfate
Description
Significance as a Purine (B94841) Analog in Molecular Biology
The key distinction of 2,6-diaminopurine (B158960) lies in its base-pairing capabilities. While adenine (B156593) forms two hydrogen bonds with thymine (B56734) in DNA and with uracil (B121893) in RNA, DAP can form three hydrogen bonds with these pyrimidines. wikipedia.orgacs.org This enhanced bonding increases the thermal stability of DNA duplexes, with studies showing a potential increase in the melting temperature (Tm) of short oligonucleotides by as much as 1-2°C per insertion of DAP. acs.orgidtdna.com
This increased stability, however, is influenced by the sequence context. idtdna.com For instance, the D:T pair has been found to be more stable than the A:T pair in some sequences but less stable in others. nih.gov Despite this variability, the incorporation of DAP into DNA during processes like PCR amplification generally does not compromise sequence specificity and is often compatible with the enzymes involved in standard DNA manipulation. nih.gov
The structural impact of DAP extends to the conformation of nucleic acid duplexes. NMR and circular dichroism studies have revealed that a DNA duplex containing DAP paired with a complementary RNA strand adopts an A-form conformation. acs.org Conversely, a DAP-containing DNA duplex paired with a complementary DNA strand primarily assumes a B-form, which can transition to an A-form in high salt concentrations. acs.org
Beyond its structural effects, DAP has been investigated for its role in transcriptional processes. Research has shown that while DAP does not exhibit mutagenic effects on transcription, it can have substantial inhibitory effects on transcription mediated by both T7 RNA polymerase and human RNA polymerase II. nih.govacs.org This suggests a potential role for DAP in the regulation of gene expression. nih.gov
Table 1: Comparison of Adenine and 2,6-Diaminopurine
| Feature | Adenine (A) | 2,6-Diaminopurine (DAP) |
| Chemical Structure | A purine with an amino group at position 6. | A purine with amino groups at positions 2 and 6. ontosight.ai |
| Hydrogen Bonds with Thymine/Uracil | Two | Three wikipedia.orgacs.org |
| Effect on DNA Duplex Stability | Standard stability | Increased thermal stability (Tm) acs.orgidtdna.com |
| Biological Occurrence | A canonical base in the DNA and RNA of most organisms. | Found in the genome of some bacteriophages, such as cyanophage S-2L. wikipedia.orgnih.gov |
Historical Trajectory of Research on 2,6-Diaminopurine and its Derivatives
The scientific journey of 2,6-diaminopurine began with early explorations into its potential therapeutic applications. As far back as 1951, DAP was investigated for its use in treating leukemia. wikipedia.org Subsequent research in the late 1980s demonstrated its ability to arrest the cell cycle in mouse leukemia cells. wikipedia.org
A significant milestone in DAP research occurred in 1977 with the discovery that it replaces adenine in the DNA of the S-L2 cyanophage. acs.org This finding revealed that nature had already incorporated this analog into a living system, likely as a host-evasion mechanism. wikipedia.org The complete substitution of adenine with DAP in the S-2L genome renders it resistant to the host's restriction endonucleases. nih.gov
The prebiotic relevance of DAP has also been a subject of investigation. In 2011, NASA studies on meteorites suggested that 2,6-diaminopurine, along with other essential organic molecules like adenine and guanine (B1146940), may have formed in outer space. wikipedia.orgfoodb.ca More recent studies have demonstrated that DAP can be formed under plausible prebiotic conditions and that it promotes the repair of UV-induced DNA damage, suggesting it could have played a role in the emergence of life. ed.ac.uk
In recent years, research has focused on the enzymatic pathways for DAP synthesis and its potential applications in synthetic biology and nanotechnology. springernature.com The discovery of the enzymes responsible for producing the DAP-containing genome in bacteriophages has opened up new avenues for research. nih.gov Furthermore, studies have explored the use of DAP to correct nonsense mutations, which are responsible for a significant percentage of genetic diseases. nih.govnih.govresearchgate.net Specifically, DAP has shown promise in correcting UGA premature stop codons, offering a potential therapeutic strategy for conditions like cystic fibrosis. nih.gov
The unique properties of DAP have also been harnessed in the development of molecular tools. For instance, oligonucleotides containing DAP have been used to investigate enzyme structures and mechanisms. wikipedia.org Its ability to enhance binding to RNA has been demonstrated in anti-miRNA oligonucleotides. wikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
7H-purine-2,6-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6.H2O4S/c6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYLASPNTMEZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1904-98-9 (Parent) | |
| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |
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DSSTOX Substance ID |
DTXSID6064612 | |
| Record name | 1H-Purine-2,6-diamine, sulfate | |
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Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7280-83-3 | |
| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |
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| Record name | 1H-Purine-2,6-diamine, sulfate | |
| Source | EPA DSSTox | |
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| Record name | Purine-2,6-diyldiamine sulphate | |
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Molecular Interactions and Structural Biology of 2,6 Diaminopurine
Incorporation into Nucleic Acid Structures
The substitution of adenine (B156593) with 2,6-diaminopurine (B158960) in DNA and RNA can be achieved through both chemical and enzymatic methods. oup.com Chemically, DAP can be introduced into synthetic oligonucleotides using standard phosphoramidite (B1245037) chemistry. oup.com Enzymatically, the triphosphate form of the DAP nucleoside (dDTP or DTP) serves as a substrate for various DNA and RNA polymerases, allowing for its incorporation in place of dATP or ATP during nucleic acid synthesis. oup.com
The mechanism of 2,6-diaminopurine incorporation into nucleic acids by polymerases is rooted in its structural analogy to adenine. DAP, in its triphosphate form (dDTP for DNA and DTP for RNA), can occupy the active site of polymerases that typically bind dATP or ATP. oup.com The polymerase then catalyzes the formation of a phosphodiester bond, integrating the DAP monophosphate into the growing nucleic acid chain opposite a thymine (B56734) or uracil (B121893) in the template strand. oup.com The key to this substitution is the ability of DAP to form a stable base pair with thymine or uracil that conforms to the geometry of the Watson-Crick base pairing. The additional hydrogen bond formed between the 2-amino group of DAP and the 2-keto group of thymine or uracil strengthens this interaction without significantly distorting the double helix. nih.govacs.org
The fidelity of DNA and RNA polymerases in incorporating 2,6-diaminopurine opposite its cognate base (thymine or uracil) is generally high, although it can be influenced by the specific polymerase and reaction conditions. Studies have shown that the triphosphate of 2-aminoadenosine (B16350) (DAP) acts as a true analogue of ATP in transcription. oup.com However, the presence of DAP can also pose a challenge to some polymerases. For instance, while some polymerases can readily incorporate DAP, others may exhibit a strong blocking effect.
Research on the transcriptional effects of DAP has revealed that it can significantly inhibit transcription by both T7 RNA polymerase and human RNA polymerase II. nih.gov Despite this inhibitory effect, the incorporation of DAP does not appear to be mutagenic, as no mutant transcripts were detected in these studies. nih.gov This suggests that while the polymerase may stall, it does not tend to misincorporate other bases opposite DAP. The table below summarizes the relative transcriptional bypass efficiency (RBE) of DAP by different polymerases.
| Polymerase | Relative Transcriptional Bypass Efficiency (RBE) of Z (DAP) (%) |
|---|---|
| T7 RNAP | 18.4 |
| hRNAPII | 1.3 |
Modulation of Nucleic Acid Duplex Stability
A hallmark of 2,6-diaminopurine substitution is the significant enhancement of nucleic acid duplex stability. oup.com This increased stability is primarily attributed to the formation of a third hydrogen bond in DAP-T and DAP-U base pairs. oup.comnih.govoup.comnih.gov
The replacement of adenine with 2,6-diaminopurine leads to a measurable increase in the melting temperature (Tm) of DNA and RNA duplexes. oup.com This enhanced thermal stability is a direct consequence of the additional hydrogen bond in the D-T base pair, which requires more energy to disrupt. The magnitude of this stabilizing effect can vary depending on the sequence context, but generally, each DAP substitution can increase the Tm by 0 to 2°C. oup.com One study reported that the melting temperature of an oligonucleotide containing y% of DAP is increased by a factor of 0.14y. oup.com Another study found that DAP substitution increases melting temperatures by 6–8°C in specific sequences. nih.gov
The thermodynamic parameters of duplex formation are also favorably altered by DAP incorporation. The substitution of DAP for adenine has been shown to result in an increase in the negative Gibbs free energy change (-ΔG°) of duplex formation by approximately 1 kcal·mol⁻¹ or less. mdpi.com
| Property | Value |
|---|---|
| ΔTm per D·T base pair (°C) | 0–2 |
| ΔTm for y% DAP substitution (°C) | 0.14y |
| Increase in -ΔG° (kcal·mol⁻¹) | ~1 or less |
The increased stability conferred by 2,6-diaminopurine can be leveraged to enhance the specificity and binding affinity of oligonucleotides for their target sequences. oup.com This is particularly valuable in applications such as antisense technology, siRNA, and diagnostic probes, where tight and specific binding is crucial. By strategically incorporating DAP into an oligonucleotide, its affinity for a complementary strand can be significantly increased, potentially leading to more effective gene silencing or more sensitive detection. oup.com The use of DAP in peptide nucleic acids (PNA) has also been shown to increase their DNA binding and sequence discrimination. oup.com
Alterations in Nucleic Acid Conformation and Flexibility
The introduction of 2,6-diaminopurine into a nucleic acid duplex does more than just increase its thermal stability; it also induces subtle but significant alterations in the conformation and flexibility of the double helix. oup.com The additional amino group at the 2-position of DAP resides in the minor groove of the DNA double helix. oup.com This modification to the minor groove surface can alter its width and disrupt the normal spine of hydration. oup.com
These structural changes can, in turn, affect the flexibility of the DNA. The reinforcement of base pairing due to the extra hydrogen bond reduces the local flexibility of the DNA helix. oup.com This increased rigidity can have functional consequences, as it may impede the interaction of the DNA with proteins that require a certain degree of flexibility to bind, particularly those that induce bending in the DNA. oup.com
Influence on DNA Groove Width and Hydration Spine
The incorporation of 2,6-diaminopurine into the DNA double helix leads to notable changes in its three-dimensional structure, particularly affecting the minor groove and the associated spine of hydration. oup.comnih.gov The additional exocyclic amino group at the 2-position of the purine (B94841) ring protrudes into the minor groove. nih.gov This physical presence sterically hinders the groove, leading to a decrease in its compressibility and an alteration of its width. oup.comnih.govnih.gov
This structural perturbation also disrupts the highly ordered network of water molecules known as the "spine of hydration," which is characteristic of the minor groove in B-DNA, particularly in A-T rich regions. oup.comnih.gov The spine of hydration is crucial for maintaining the canonical B-form DNA conformation. By displacing these water molecules, DAP substitution can bias the DNA towards non-B-form conformations. nih.govoup.com Circular dichroism studies have suggested that in certain solvent conditions, DAP-containing DNA can adopt an X-DNA form, which is characterized by a highly negative signal at 280 nm. oup.com
Effects on Local Flexibility of DNA Strands
The presence of DAP·T base pairs significantly impacts the local flexibility of DNA. oup.comnih.govresearchgate.net The formation of a third hydrogen bond between DAP and thymine increases the thermal stability of the DNA duplex. oup.com However, this increased stability is coupled with a decrease in the local bending flexibility of the DNA strand. nih.govnih.gov
Studies combining atomic force microscopy (AFM) and magnetic tweezers (MT) have demonstrated that DAP substitution increases both the static and dynamic persistence length of DNA, indicating that the molecule becomes flexurally stiffer and more resistant to bending. nih.gov This increased rigidity is attributed to the steric hindrance caused by the additional amino group in the minor groove. nih.gov Consequently, DAP-containing DNA behaves as a stiffer entropic spring. nih.gov Despite this increased stiffness, DAP substitution has also been shown to facilitate conformational shifts, such as the B-to-S transition at high tension, which occurs at a significantly lower tension compared to canonical DNA. nih.govresearchgate.net
Table 1: Impact of 2,6-Diaminopurine Substitution on DNA Physical Properties
| Property | Observation | Implication |
|---|---|---|
| Minor Groove Width | Decreased compressibility due to steric hindrance from the additional amino group. nih.gov | Altered recognition sites for minor groove binding ligands. |
| Spine of Hydration | Disruption of the ordered water molecule network in the minor groove. oup.comnih.gov | Potential shift from B-form to other DNA conformations. nih.gov |
| Flexural Rigidity | Increased static and dynamic persistence length. nih.gov | DNA is harder to bend, affecting processes like DNA packaging. |
| Conformational Transitions | Facilitates the B-to-S form transition under tension at lower forces. nih.gov | Altered mechanical response of DNA to physical stress. |
Investigations into Molecular Recognition
The structural changes induced by 2,6-diaminopurine substitution have profound implications for molecular recognition processes involving DNA. The altered topography and electrostatic potential of the minor groove, in particular, serve as a critical determinant for the binding of various ligands, proteins, and enzymes.
Ligand-Nucleic Acid Interactions (e.g., Antibiotics, Anticancer Compounds)
The presence of the non-canonical hydrogen bond donor (the 2-amino group of DAP) in the minor groove, along with the physical blockage it creates, strongly influences the interactions between DNA and small molecules, including antibiotics and anticancer drugs. oup.comnih.govresearchgate.net Many minor groove-binding ligands, which typically show a preference for A-T rich sequences, exhibit altered binding affinities and specificities when adenine is replaced by DAP.
For instance, the binding of normally A-T selective minor groove binders like netropsin, berenil, and DAPI is affected by DAP substitution. oup.com Conversely, the binding sites and cleavage patterns of other compounds are also modulated. Footprinting experiments have revealed altered recognition of nucleotide sequences in DAP-containing DNA, as evidenced by changed sites of cutting by the anticancer agent bleomycin (B88199) and modified footprinting with mithramycin. oup.comnih.gov The purine 2-amino group acts as both a positive and negative effector in ligand-DNA recognition, and its placement can be precisely controlled through A-to-DAP and G-to-Inosine substitutions to study these interactions. oup.com
Modulation of Protein-Nucleic Acid Binding Interactions
The substitution of adenine with DAP can significantly modulate the binding of proteins to DNA. The increased rigidity and altered minor groove conformation of DAP-containing DNA can impede the interaction with proteins that induce DNA bending as part of their binding mechanism. oup.comnih.govresearchgate.net
A notable example is the E. coli protein FIS (Factor for Inversion Stimulation), a major groove-binding protein that is involved in site-specific recombination and transcriptional activation. oup.com Band-shift assays and DNase footprinting experiments have shown that the replacement of adenine with DAP leads to markedly reduced binding of the FIS protein. nih.gov This is attributed to the decreased bendability of the DNA, which is a critical factor for FIS binding, even though the protein primarily interacts with the major groove. oup.comnih.gov This demonstrates that modifications in the minor groove can have significant allosteric effects on major groove recognition by proteins. nih.gov
Recognition by Restriction Endonucleases and Splicing Mechanisms
The presence of 2,6-diaminopurine in DNA sequences can interfere with its recognition by restriction endonucleases. oup.comnih.govresearchgate.net Many of these enzymes, which recognize specific DNA sequences, are sensitive to modifications of the bases within their recognition sites.
Studies on DAP-containing bacteriophage DNA have shown that, with the exception of TaqI, most restriction enzymes tested did not accept DAP as a substitute for adenine. nih.gov This resistance to cleavage by host restriction endonucleases provides a selective advantage for viruses like the cyanophage S-2L, which naturally incorporates DAP into its genome in place of adenine. nih.gov Interestingly, analysis of cleavage patterns by enzymes like MspI and SmaI revealed that in some contexts, a DAP·T base pair can be mistaken for a G·C pair by the enzyme. nih.govresearchgate.net Furthermore, the incorporation of DAP into RNA has been shown to potentially interfere with normal splicing mechanisms, highlighting the broad impact of this base substitution on nucleic acid processing. oup.comnih.govresearchgate.net
Table 2: Effects of 2,6-Diaminopurine on Molecular Recognition
| Interacting Molecule | Effect of DAP Substitution | Reference |
|---|---|---|
| Minor Groove Binders (e.g., Netropsin, Berenil) | Altered binding affinity and specificity. | oup.com |
| Bleomycin (Anticancer Drug) | Changed sites of DNA cleavage. | oup.comnih.gov |
| Mithramycin (Anticancer Antibiotic) | Modified footprinting pattern on DNA. | oup.comnih.gov |
| FIS Protein (DNA-Bending Protein) | Markedly reduced binding affinity. | nih.gov |
| Restriction Endonucleases (most) | Inhibition of DNA cleavage. | nih.gov |
| ***TaqI* Restriction Endonuclease** | Recognition and cleavage of DAP-containing DNA. | nih.gov |
| Splicing Machinery (in RNA) | Potential interference with normal splicing. | oup.comnih.govresearchgate.net |
Biological Activities and Potential Therapeutic Applications of 2,6 Diaminopurine
Antimetabolite Mechanisms in Cellular Contexts
2,6-Diaminopurine (B158960) (DAP), an analogue of the natural purine (B94841) adenine (B156593), exhibits significant biological activity through its function as an antimetabolite. By mimicking endogenous purines, it interferes with critical metabolic pathways, leading to cytotoxic effects, particularly in rapidly dividing cells. This activity has been a subject of research since as early as 1951 for the treatment of leukemia wikipedia.org. The sulfate (B86663) salt of 2,6-diaminopurine is a common formulation used in these investigations.
As a structural analog of adenine, 2,6-diaminopurine directly interferes with the synthesis and metabolism of purine nucleotides. nih.gov Research in L1210 mouse leukemia cells has shown that DAP is activated through two primary pathways: the purine nucleoside phosphorylase reaction and a phosphoribosyl-pyrophosphate-dependent reaction nih.gov. Upon activation, it is converted into its triphosphate form, 2,6-diaminopurine riboside triphosphate nih.gov.
The accumulation of this analog triphosphate has a significant impact on the cellular nucleotide pool. Specifically, high levels of DAP riboside triphosphate lead to a marked drop in adenosine (B11128) triphosphate (ATP) levels nih.gov. This depletion of the primary cellular energy currency and essential building block for RNA synthesis disrupts normal metabolic functions. Furthermore, the structural similarity of DAP nucleotides to adenosine and guanosine (B1672433) nucleotides allows for their potential incorporation into nucleic acids, which can disrupt the template function of DNA and RNA, thereby halting nucleic acid synthesis and leading to cellular toxicity oup.com. The complete abolishment of DAP's antiproliferative effect by the addition of adenine highlights its competitive role within the purine salvage and synthesis pathways nih.gov.
The disruption of purine metabolism and nucleic acid synthesis by 2,6-diaminopurine directly translates to a potent inhibition of cellular proliferation. In studies using L1210 mouse leukemia cells, DAP demonstrated a significantly stronger antiproliferative effect than its deoxyriboside counterpart, DAPdR nih.gov. This was observed in both cell growth experiments and colony formation assays in soft agarose (B213101) nih.gov.
The mechanism of this inhibition involves a halt in the cell cycle. Exposure of L1210 cells to DAP leads to an accumulation of cells in the G2/M phase of the cell cycle nih.gov. This suggests that the compound prevents cells from progressing through mitosis, a critical step for cell division. This contrasts with the effect of its deoxyriboside, DAPdR, which arrests cells in the G1/G0 phase nih.gov. Cancer cells can develop resistance to DAP by downregulating the function of adenine phosphoribosyltransferase (APRT), the enzyme crucial for its metabolic activation wikipedia.org.
| Parameter | Effect of DAP | Effect of DAPdR | Reference |
|---|---|---|---|
| Antiproliferative Effect | Stronger | Weaker | nih.gov |
| Cell Cycle Arrest | Accumulation in G2/M phase | Arrest in G1/G0 phase | nih.gov |
| Biochemical Target | ATP pool depletion | Ribonucleotide reductase | nih.gov |
The efficacy of 2,6-diaminopurine and its derivatives can be modulated when used in combination with other agents that target nucleotide metabolism. A notable synergistic interaction has been observed between 2,6-diaminopurine 2'-deoxyriboside (DAPdR) and 8-aminoguanosine (B66056) nih.gov. 8-Aminoguanosine is a specific inhibitor of the enzyme purine nucleoside phosphorylase (PNP) nih.gov. The combination of DAPdR and 8-aminoguanosine synergistically potentiates the cytostatic effect against L1210 leukemia cells nih.gov. This suggests that inhibiting PNP enhances the metabolic activation or reduces the degradation of DAPdR, leading to a more potent antitumor effect. In contrast, this inhibitor did not alter the effects of DAP, indicating different metabolic pathways for the two analogs nih.gov.
Conversely, antagonistic effects have also been documented. The addition of adenine completely nullified the antiproliferative activity of DAP, confirming that they compete for the same enzymatic pathways for activation nih.gov. However, adenine slightly enhanced the antiproliferative effect of DAPdR nih.gov. These findings underscore the complexity of combining antimetabolites and highlight the importance of understanding their specific metabolic routes to design effective combination therapies.
Mechanisms of Nucleic Acid Repair and Photoprotection
Beyond its role as an antimetabolite, 2,6-diaminopurine possesses remarkable properties related to nucleic acid photoprotection and repair. It has been investigated as a key component in enhancing the stability of DNA structures against damage induced by ultraviolet (UV) radiation rsc.orgnih.gov.
Exposure to UV radiation can cause adjacent pyrimidine (B1678525) bases (thymine or cytosine) in a DNA strand to form covalent bonds, creating lesions known as cyclobutane (B1203170) pyrimidine dimers (CPDs) nih.govwikipedia.org. These lesions distort the DNA helix, obstructing replication and transcription rsc.orgwikipedia.org. Research has demonstrated that the substitution of adenine with 2,6-diaminopurine within DNA oligonucleotides enables a highly efficient self-repair mechanism for these CPDs nih.govresearchgate.net.
In experimental settings, DNA strands containing DAP next to a thymine-thymine CPD lesion showed repair of the dimer with yields reaching up to 92% upon UV exposure nih.govresearchgate.net. This intrinsic, non-enzymatic repair is significantly more efficient than that observed in canonical DNA sequences researchgate.net. This self-repairing activity suggests that DAP could have played a crucial role in maintaining the integrity of early genetic material in high-UV prebiotic environments rsc.orgnih.gov.
| Sequence Type | Repair Yield | Reference |
|---|---|---|
| Containing 2,6-Diaminopurine (DAP) | Up to 92% | nih.govresearchgate.net |
| Containing Adenine (A) | ~25% (in photostable sequences) | researchgate.net |
The substantial self-repairing activity conferred by 2,6-diaminopurine stems from its excellent electron-donating properties when incorporated into nucleic acid strands nih.govresearchgate.net. The repair mechanism for CPDs is a photoreversal process initiated by photoinduced electron transfer nih.govresearchgate.net.
In this process, the DAP nucleobase absorbs a photon and, acting as a potent electron donor, transfers an electron to the adjacent CPD lesion. This transfer induces the cleavage of the covalent bonds forming the cyclobutane ring, thereby restoring the individual pyrimidine bases nih.gov. This mechanism is analogous to the enzymatic repair performed by photolyase enzymes, which use a flavin chromophore as the electron donor nih.gov. The inherent photostability and efficient electron-donating capacity of DAP make it a unique molecule capable of protecting nucleic acid integrity by actively reversing UV-induced damage rsc.org.
Photostability and Electronic Deactivation Pathways
Research into the photophysical properties of 2,6-diaminopurine (DAP) and its 2'-deoxyribonucleoside has revealed that both are significantly photostable when exposed to ultraviolet radiation (UVR). cnr.itresearchgate.net This stability is attributed to efficient electronic deactivation pathways that rapidly return the molecule to its ground state, preventing photochemical damage. nih.gov
Upon excitation with UV light, the molecule is initially promoted to its lowest energy excited state (the 1ππ* state). cnr.itresearchgate.net From this state, the population of excited molecules divides and follows two primary relaxation coordinates on the potential energy surface, identified as the C2- and C6-relaxation coordinates. cnr.itresearchgate.net
A significant portion of the excited population follows the C6-coordinate, which leads to a nearly barrierless conical intersection with the ground state. cnr.itresearchgate.net This pathway allows for extremely rapid, non-radiative internal conversion back to the ground state, effectively dissipating the energy as heat. researchgate.netnih.gov The remaining population follows the C2-coordinate, which deactivates more slowly through a combination of non-radiative internal conversion and fluorescence. cnr.itresearchgate.net The high efficiency of these non-radiative decay pathways, particularly the ultrafast C6-coordinate pathway, accounts for the molecule's high photostability. cnr.itnih.gov This intrinsic photostability is considered a key property that would have allowed the molecule to survive the intense UV conditions of prebiotic Earth. cnr.itresearchgate.net
Interactive Data Table: Deactivation Pathway Timelines and Yields for 2,6-Diaminopurine (DAP) and its Deoxyriboside (DAP-d)
| Compound | Deactivation Pathway | Characteristic Time | Fluorescence Quantum Yield |
|---|---|---|---|
| DAP | C6-Coordinate (Internal Conversion) | ~0.7 picoseconds cnr.itresearchgate.net | N/A |
| C2-Coordinate (N9 tautomer) | ~43 picoseconds cnr.itresearchgate.net | 0.037 cnr.itresearchgate.net | |
| C2-Coordinate (N7 tautomer) | ~1.8 nanoseconds cnr.itresearchgate.net | 0.037 cnr.itresearchgate.net | |
| DAP-d | C6-Coordinate (Internal Conversion) | ~1.1 picoseconds cnr.itresearchgate.net | N/A |
| C2-Coordinate | ~70 picoseconds cnr.itresearchgate.net | 0.008 cnr.itresearchgate.net |
Nonsense Mutation Correction and Translational Readthrough Studies
2,6-diaminopurine has been identified as a potent agent for correcting specific types of genetic mutations known as nonsense mutations. These mutations introduce a premature termination codon (PTC) into the messenger RNA (mRNA), leading to the production of a truncated, nonfunctional protein. DAP promotes a process called translational readthrough, where the ribosome bypasses the PTC and continues translation to produce a full-length protein.
Numerous studies have demonstrated that 2,6-diaminopurine is a highly efficient and potent corrector of UGA nonsense mutations. nih.govresearchgate.netphysiciansweekly.com Its activity is highly specific to the UGA stop codon; it does not significantly correct UAA or UAG nonsense mutations. researchgate.net This specificity makes it a valuable candidate for targeted therapies for genetic diseases caused by this particular type of mutation, which account for approximately 10% of such diseases. researchgate.netresearchgate.net
The therapeutic potential of DAP's readthrough activity has been extensively studied in the context of cystic fibrosis (CF). researchgate.net Nonsense mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene are a cause of CF. nih.govresearchgate.net Research has shown that DAP can restore the expression and function of the CFTR protein in various models carrying UGA nonsense mutations. researchgate.netsciprofiles.com
In a mouse model of CF with a nonsense mutation in the Cftr gene, oral administration of DAP restored CFTR expression in lung and intestinal tissues. nih.gov Furthermore, studies using patient-derived intestinal organoids and human bronchial epithelial cell lines with different UGA mutations in the CFTR gene confirmed that DAP could restore CFTR function. nih.govresearchgate.net The correction of certain mutations reached levels considered to be clinically relevant. physiciansweekly.comsciprofiles.com
Interactive Data Table: Experimental Models for DAP-Mediated CFTR Restoration
| Model System | Mutation Type | Outcome |
|---|---|---|
| CF Mouse Model | Endogenous UGA in Cftr gene | Restored CFTR expression and function in vivo. nih.govresearchgate.net |
| Patient-Derived Organoids | Various endogenous UGA mutations (e.g., G550X, W1282X) | Restored CFTR function. nih.govresearchgate.net |
| Human Bronchial Epithelial Cells | Endogenous UGA mutation | Rescued expression and function of CFTR. researchgate.net |
The molecular mechanism underlying DAP's ability to promote UGA readthrough has been elucidated. DAP functions by interfering with the activity of FTSJ1, a tRNA-specific 2′-O-methyltransferase. researchgate.net This enzyme is responsible for a specific chemical modification (2′-O-methylation) of cytosine 34 in the anticodon loop of the transfer RNA that carries the amino acid tryptophan (tRNATrp). researchgate.net
By inhibiting FTSJ1, DAP prevents this modification. researchgate.net The unmodified tRNATrp can then misread the UGA premature stop codon, leading to the insertion of a tryptophan at that position and the continuation of translation. nih.gov This mechanism allows for the synthesis of a full-length, functional protein. researchgate.net
Antiviral Research Investigations
Derivatives of 2,6-diaminopurine have been investigated for broad-spectrum antiviral properties. nih.govnih.gov Phenotypic screening of novel base-modified nucleoside derivatives of DAP has been conducted against viruses from several families, including Flaviviridae, Coronaviridae, and Retroviridae. researchgate.netnih.gov While these screenings identified some molecules with broad-spectrum antimicrobial activities, the specific mechanism of action as a nucleoside reverse transcriptase inhibitor is not explicitly detailed in these findings. researchgate.netnih.gov
Other research has noted that DAP derivatives show in vitro antiviral activity against the pseudorabies virus (PRV). wikipedia.org PRV is a member of the Herpesviridae family and is a double-stranded DNA virus, which does not utilize reverse transcriptase for replication. swinehealth.orgnih.gov This suggests that the antiviral activity in this context occurs through a different mechanism. Additionally, studies on 2,6-diaminopurine itself have shown it can have an inhibitory effect on transcription mediated by RNA polymerase, a mechanism distinct from reverse transcriptase inhibition. nih.gov
Broad-Spectrum Efficacy against Diverse Viral Pathogens (e.g., Flaviviruses, HIV-1, Influenza, SARS-CoV-2)
2,6-Diaminopurine (DAP) and its derivatives have demonstrated significant potential as broad-spectrum antiviral agents (BSAAs), exhibiting inhibitory activity against a wide range of viruses from different families. researchgate.netnih.govresearchgate.net Research has highlighted the efficacy of the 2,6-diaminopurine chemotype against new and re-emerging viral pathogens, making it a promising candidate for rapid response to potential pandemics. nih.govnih.gov
Systematic optimization of multi-target 2,6-diaminopurine derivatives has led to the identification of compounds with potent antiviral activity. nih.govnih.gov One notable derivative, compound 6i, has shown low micromolar potency against several flaviviruses, including Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV). nih.govnih.gov This compound was identified through a system-oriented optimization approach based on phenotypic screening on cell cultures infected with various viruses. nih.govnih.gov The broad-spectrum anti-flavivirus activity of compound 6i was generally superior in potency and selectivity index to reference drugs like Sofosbuvir and Ribavirin in preclinical studies. nih.gov
The antiviral activity of DAP derivatives extends to other significant human pathogens. Compound 6i also proved effective against Influenza A virus, with IC₅₀ values ranging from 0.5 to 5.3 μM. researchgate.netnih.govnih.gov Furthermore, this compound demonstrated potent inhibition of SARS-CoV-2 replication in multiple cell lines, showing particular efficacy in Calu-3 cells, which are considered a relevant model for in vivo infection (IC₅₀ = 0.5 μM, Selectivity Index = 240). nih.govresearchgate.netnih.gov The development of peptide nucleic acid (PNA) analogues of diaminopurine has also yielded derivatives with selective, nanomolar inhibitory activity against Influenza A virus (A/Puerto Rico/8/34 H1N1). nih.gov
In the context of retroviruses, a prodrug of a DAP derivative, (−)-β-d-2,6-diaminopurine dioxolane (DAPD), has been identified as a nucleoside reverse transcriptase inhibitor with activity against Human Immunodeficiency Virus type 1 (HIV-1). nih.gov This demonstrates the versatility of the diaminopurine scaffold in targeting different viral families, including Flaviviridae, Orthomyxoviridae, Coronaviridae, and Retroviridae. researchgate.netnih.gov
| Virus | Virus Family | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| Dengue Virus (DENV) | Flaviviridae | Low micromolar range | Vero E6 |
| Zika Virus (ZIKV) | Flaviviridae | Low micromolar range | Vero E6 |
| West Nile Virus (WNV) | Flaviviridae | Low micromolar range | Vero E6 |
| Influenza A Virus | Orthomyxoviridae | 0.5 - 5.3 | MDCK |
| SARS-CoV-2 | Coronaviridae | 0.5 | Calu-3 |
Disruption of Viral Nucleic Acid Metabolism and Replication Cycles
The antiviral mechanism of 2,6-diaminopurine and its derivatives often involves the disruption of viral nucleic acid synthesis and replication. wikipedia.org As an analog of adenine, DAP can be metabolized within host cells and incorporated into nucleic acids, or it can interfere with enzymes essential for the viral life cycle.
In some viruses, DAP is used naturally. The cyanophage S-2L, for instance, uses diaminopurine instead of adenine in its genome. wikipedia.org This substitution creates a more stable base pair with thymine (B56734), forming three hydrogen bonds instead of the two formed by adenine, which can affect protein-binding interactions that rely on the typical weak A-T versus strong C-G base pairing. wikipedia.org
In the context of therapeutic applications, DAP derivatives can target key viral enzymes. For flaviviruses, multi-target effects have been analyzed, suggesting that compounds like 6i may act on both host and viral targets to inhibit replication. nih.govnih.gov The inhibition of DENV replication by a first generation of purine-based multi-target antivirals was found to involve the blockage of the interaction between viral proteins NS5 and NS3, as well as the inhibition of host c-Src/Fyn kinases. nih.gov
For HIV-1, the DAP-related prodrug DAPD is converted into its active form, which then acts as a potent alternative substrate inhibitor of the HIV-1 reverse transcriptase (RT). nih.gov The triphosphate of the active metabolite is a weak inhibitor of human DNA polymerases α and β, indicating a degree of selectivity for the viral enzyme. nih.gov RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses and represents a primary target for nucleotide analogs. nih.gov By mimicking natural nucleosides, DAP derivatives can be incorporated by the viral polymerase, leading to the termination of the growing nucleic acid chain or causing mutations that render the viral genome non-functional. The lack of mutagenic effect but strong blockage of transcription by DAP suggests a potential role in transcriptional regulation. researchgate.net
Development and Evaluation of Prodrugs for Enhanced Antiviral Activity
The development of prodrugs is a critical strategy to improve the therapeutic potential of antiviral agents by enhancing properties such as solubility and oral bioavailability. nih.govnih.gov This approach has been successfully applied to 2,6-diaminopurine derivatives.
A significant example is (−)-β-d-2,6-diaminopurine dioxolane (DAPD), a water-soluble prodrug designed to overcome the poor solubility and low oral bioavailability of its parent compound, (−)-β-d-dioxolane guanine (B1146940) (DXG), which has demonstrated anti-HIV activity. nih.gov In the body, DAPD is deaminated by the enzyme adenosine deaminase to generate the active antiviral agent DXG. nih.gov In cell cultures, when cells were treated with DAPD, only the 5′-triphosphate of DXG (DXG-TP) was detected, confirming the conversion of the prodrug to its active metabolite. nih.gov
Further research has focused on converting previously identified 2,6-diaminopurine antivirals into a variety of base-modified nucleosides, including D/L ribonucleosides and acyclic nucleosides, to explore their biological potential. researchgate.netnih.gov This strategy aims to expand the chemical space of this class of antimicrobials and identify molecules with broad-spectrum activities. researchgate.netnih.gov The conversion to nucleoside derivatives represents a form of prodrug strategy, as these compounds must be metabolized intracellularly to their active triphosphate forms to exert their antiviral effects. nih.gov
Cancer Biology Research Applications
2,6-Diaminopurine and its derivatives have been investigated for their anticancer properties, with studies dating back to the 1950s for the treatment of leukemia. wikipedia.org A primary mechanism of their antineoplastic activity is the induction of cell cycle arrest and the inhibition of cell proliferation. wikipedia.orgnih.gov
Studies on L1210 mouse leukemia cells have shown that DAP exerts a strong antiproliferative effect, inhibiting colony formation in soft agarose more effectively than its deoxyriboside counterpart, DAPdR. nih.gov These two analogs induce cell cycle arrest at different phases. DAPdR was found to arrest cells in the G1/G0 phase, whereas DAP appeared to cause an accumulation of cells in the G2/M phase. nih.gov
More recent research on reversine, a 2,6-diamino-substituted purine, and its related molecules has further elucidated these effects in breast and colorectal cancer cell lines. nih.govresearchgate.net These compounds were found to suppress the growth of MCF-7 (breast cancer) and HCT116 (colorectal cancer) cells in a dose-dependent manner. nih.gov Flow cytometry analysis revealed that these molecules could elicit cell cycle arrest in the G2/M phase, particularly in cells where the tumor suppressor protein p53 was compromised. nih.govresearchgate.net
A significant challenge in cancer chemotherapy is the development of drug resistance. For 2,6-diaminopurine, a key mechanism of acquired resistance involves the enzyme adenine phosphoribosyltransferase (APRT). wikipedia.org APRT is a crucial enzyme in the nucleotide salvage pathway, which catalyzes the conversion of adenine to adenosine monophosphate (AMP). wikipedia.orggosset.ai
The cytotoxic effects of DAP often depend on its metabolic activation by APRT. nih.gov The enzyme converts DAP into its corresponding nucleotide, which can then exert its antiproliferative effects. nih.gov Cancer cells can develop resistance to DAP by downregulating or losing the function of APRT. wikipedia.org This loss of function prevents the activation of DAP, rendering the drug ineffective. This resistance mechanism has been observed in both cancer cells and in microorganisms like Escherichia coli. wikipedia.orgnih.gov
Studies on mutant Chinese hamster ovary (CHO) cells with reduced or negligible APRT activity have shown that while the initial uptake of adenine is unaffected, its subsequent accumulation is strongly correlated with the residual APRT activity. nih.gov This indicates that adenine is transported into the cell as a free base and is then "trapped" by phosphorylation via APRT. nih.gov Therefore, a deficiency in APRT would prevent the metabolic activation and retention of DAP, leading to resistance.
To enhance the therapeutic efficacy of 2,6-diaminopurine and potentially overcome resistance, preclinical studies have explored its use in combination with other agents. nih.gov These studies aim to exploit synergistic interactions between drugs that target different cellular pathways.
In studies with L1210 leukemia cells, DAP and its deoxyriboside (DAPdR) were combined with various modulatory agents. nih.gov The antiproliferative effect of DAP was completely abolished when combined with adenine, suggesting competition for the same metabolic activation pathway (APRT). nih.gov Conversely, combining DAPdR with 8-aminoguanosine, an inhibitor of purine nucleoside phosphorylase, resulted in a synergistic potentiation of its cytostatic effect. nih.gov This suggests that preventing the breakdown of DAPdR enhances its activity. Another combination involved deoxycytidine, which partially rescued cells from the growth-inhibitory effects of DAPdR but had no impact on DAP-treated cells, highlighting the different mechanisms of action of the two analogs. nih.gov These findings underscore the importance of understanding the specific metabolic pathways of DAP derivatives when designing effective combination therapies.
Gene Expression Modulation and Cellular Regulation
Applications in Anti-miRNA Oligonucleotide Design
MicroRNAs (miRNAs) are small endogenous RNA molecules that regulate gene expression after transcription has occurred. nih.govresearcher.life Anti-miRNA oligonucleotides (AMOs) are synthetic molecules designed to inhibit the activity of specific miRNAs. nih.govresearcher.lifewikipedia.org To be effective, these AMOs require chemical modifications that enhance their binding affinity to the target miRNA and improve their stability against degradation by nucleases in serum and cells. nih.govresearcher.life
The incorporation of 2,6-diaminopurine (DAP) into oligonucleotides is a key strategy to improve their therapeutic potential. DAP, an analog of adenine, can form three hydrogen bonds with thymidine (B127349) in DNA and uridine (B1682114) in RNA, in contrast to the two bonds formed by adenine. nih.gov This additional hydrogen bond significantly enhances the stability of the duplex formed between the AMO and its target miRNA. nih.gov
Research has focused on incorporating DAP into novel nucleic acid backbones, such as serinol nucleic acid (SNA), an acyclic structure. nih.govresearcher.life AMOs constructed with an SNA backbone alone demonstrate strong resistance to nucleases and are capable of blocking endogenous miRNA activity. nih.govresearcher.life However, the introduction of DAP residues into these SNA-based AMOs leads to a significant improvement in their anti-miRNA performance. nih.govresearcher.life The potency of these modified AMOs is not uniform and depends on the specific placement of the DAP residue within the oligonucleotide sequence. nih.govresearcher.life This position-dependent enhancement underscores the importance of strategic design in developing highly effective AMOs. The high potency of SNA-AMOs containing DAP suggests their potential as therapeutic agents for controlling miRNA function and as research tools for investigating the biological roles of miRNAs. nih.govresearcher.life
Table 1: Impact of 2,6-Diaminopurine (DAP) on Anti-miRNA Oligonucleotide (AMO) Properties
| Feature | Description | Source |
| Mechanism of Action | DAP is incorporated into synthetic oligonucleotides to inhibit miRNA function. | nih.govresearcher.life |
| Enhanced Binding | Forms three hydrogen bonds with uridine in the target miRNA, increasing duplex stability compared to adenine's two bonds. | nih.gov |
| Improved Activity | Introduction of DAP into a serinol nucleic acid (SNA) backbone significantly improves the anti-miRNA activity of the AMO. | nih.govresearcher.life |
| Positional Dependence | The degree of enhancement in AMO activity is dependent on the position of the DAP residue within the sequence. | nih.govresearcher.life |
Transcriptional Perturbations and Effects on RNA Polymerase Activity
2,6-Diaminopurine, referred to as base 'Z', is a naturally occurring analog of adenine ('A') used by some bacteriophages in their genomes, replacing adenine completely in the S-2L cyanophage. figshare.comnih.govacs.orgnih.gov This modification provides a selective advantage by making the phage genome resistant to the host bacteria's restriction endonucleases. nih.gov The discovery of the biogenesis pathways for Z has spurred significant research into its effects on fundamental genetic processes like transcription. figshare.comnih.govacs.orgnih.govresearchgate.net
Systematic studies have revealed that the presence of Z in a DNA template has substantial inhibitory effects on transcription. figshare.comnih.govacs.orgnih.govresearchgate.net When tested with purified T7 RNA polymerase and with human RNA polymerase II (hRNAPII) in HeLa cell nuclear extracts and in human cells, Z was found to strongly block the progression of these enzymes. figshare.comnih.govacs.orgnih.govresearchgate.net For instance, base Z demonstrated a strong blocking effect on hRNAPII, with a relative transcriptional bypass efficiency of only about 1.3% compared to the normal base A. nih.gov
Despite this strong blockage, Z exhibits no mutagenic effects during transcription. figshare.comnih.govacs.orgnih.gov Unlike other modified bases that can cause errors in the RNA transcript, 2,6-diaminopurine does not lead to the incorporation of incorrect nucleotides. nih.gov This combination of a strong inhibitory effect without mutagenicity suggests a potential role for Z in the regulation of gene expression. figshare.comnih.govnih.govresearchgate.net Furthermore, in human cells, Z is recognized and removed by the transcription-coupled nucleotide-excision repair (TC-NER) pathway, but not by the global-genome NER pathway. figshare.comnih.govnih.govresearchgate.net These findings provide new insights into the biological functions of Z and its impact on transcription. figshare.comnih.govnih.govresearchgate.net
Table 2: Effects of 2,6-Diaminopurine (Z) on RNA Polymerase Activity
| Polymerase | Effect | Mutagenicity | Bypass Efficiency | Source |
| T7 RNA Polymerase | Substantial inhibitory effect | None observed | Not specified | figshare.comnih.govacs.orgnih.govresearchgate.net |
| Human RNA Polymerase II | Strong blocking effect | None observed | ~1.3% (compared to Adenine) | nih.gov |
Influence on Ribosomal Function and Protein Synthesis
2,6-Diaminopurine has a significant influence on protein synthesis, particularly in its ability to correct nonsense mutations. researchgate.netnih.gov Nonsense mutations introduce a premature termination codon (PTC) into an mRNA sequence, leading to the production of a truncated, non-functional protein. researchgate.net DAP has been identified as a highly potent and specific corrector of UGA nonsense mutations. researchgate.netnih.gov
The mechanism of action involves the process of translational readthrough, where the ribosome bypasses the PTC and incorporates an amino acid, allowing for the synthesis of a full-length protein. researchgate.net DAP facilitates this process by interfering with the activity of FTSJ1, a tRNA-specific 2′-O-methyltransferase. nih.gov This enzyme is responsible for modifying cytosine 34 in the anticodon of tRNA-Trp (tryptophan). nih.gov By disrupting this modification, DAP enables the ribosome to misread the UGA stop codon and insert an amino acid, thereby restoring the synthesis of a functional protein.
This effect has been demonstrated in cellular models. In Calu-6 cancer cells, which carry a UGA nonsense mutation in the crucial TP53 tumor suppressor gene, treatment with DAP leads to an increased level of the p53 protein. researchgate.netnih.gov The restored p53 protein was shown to be functional. nih.gov This high-efficiency and specific correction of UGA mutations, coupled with low toxicity, makes DAP a promising candidate for developing treatments for genetic diseases caused by this type of nonsense mutation. researchgate.netnih.gov
Table 3: Activity of 2,6-Diaminopurine (DAP) in Nonsense Mutation Correction
| Feature | Description | Source |
| Target Mutation | Primarily corrects UGA premature termination codons. | researchgate.netnih.gov |
| Mechanism | Induces ribosomal readthrough of the nonsense codon. | researchgate.net |
| Molecular Target | Interferes with the activity of FTSJ1, a tRNA-specific 2′-O-methyltransferase. | nih.gov |
| Cellular Effect | Restores synthesis of functional p53 protein in Calu-6 cells containing a TP53 UGA mutation. | nih.gov |
Synthetic and Analytical Methodologies in 2,6 Diaminopurine Research
Synthetic Approaches for 2,6-Diaminopurine (B158960) and its Analogs
Chemical synthesis provides the foundation for creating DAP-containing nucleosides, oligonucleotides, and various modified derivatives for research and application.
The synthesis of 2,6-diaminopurine (DAP) phosphoramidites, the key building blocks for oligonucleotide synthesis, presents unique challenges due to the differential reactivity of the two amino groups on the purine (B94841) ring. nih.gov Traditional approaches have often started from guanosine (B1672433) analogs or halogenated purines, but these routes can involve multiple steps and result in low yields. nih.gov
A primary hurdle is the protection of the N2 and N6 amino groups. Various strategies have been employed, often with significant drawbacks.
Heteroprotecting Group Strategy : Using different protecting groups for each amine has also been explored, but this further complicates the synthetic pathway. nih.gov
Postsynthetic Strategy using 2-Fluoro-6-aminopurine : A more recent and efficient approach involves the synthesis of 2-fluoro-6-aminopurine nucleoside phosphoramidites. acs.orgnih.gov This precursor is synthesized from 2,6-diaminopurine nucleosides via a diazotization reaction in the presence of hydrogen fluoride-pyridine, which selectively replaces the more reactive 2-amino group with fluorine. nih.gov The strongly electronegative fluorine atom deactivates the 6-amino group, obviating the need for a protecting group during oligonucleotide synthesis. acs.orgnih.gov The fluorine is then displaced with ammonia (B1221849) during the standard oligonucleotide deprotection step to yield the final DAP-modified oligonucleotide. acs.org This method has been successfully used to create 2'-deoxy, 2'-O-methyl, 2'-fluoro, ribo, and LNA versions of the DAP phosphoramidite (B1245037). acs.orgnih.gov
The final step in preparing these building blocks for solid-phase synthesis is phosphitylation. The 5'-O-DMTr protected nucleosides are reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to afford the desired phosphoramidite building blocks in good yields. acs.org
| Protecting Group Strategy | Examples of Protecting Groups | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Homoprotecting Groups | Benzoyl, Acetyl, Phenoxyacetyl, Isobutyl | Simpler initial concept. | Difficult protection/deprotection, low yields, inefficient. | nih.govresearchgate.net |
| Heteroprotecting Groups | Varied combinations | Potentially more controlled deprotection. | More complex and lengthy synthesis. | nih.gov |
| Postsynthetic Conversion (2-Fluoro Precursor) | None required on the purine base | Simple, efficient, avoids protection/deprotection issues, good yields. | Requires specific precursor synthesis. | acs.orgnih.gov |
The incorporation of DAP into oligonucleotides is predominantly achieved using automated solid-phase synthesis with phosphoramidite chemistry. researchgate.netresearchgate.net Protected DAP phosphoramidites are used in the same manner as standard A, G, C, and T phosphoramidites. The synthesis cycle involves sequential coupling of these building blocks to a growing chain attached to a solid support, typically controlled pore glass (CPG). nih.govresearchgate.net
A significant side reaction during the synthesis of DAP-containing oligonucleotides is acid-catalyzed depurination, which can lead to chain scission during the 5'-hydroxyl detritylation step. tandfonline.com The rate of this depurination is influenced by the choice of protecting group on the N6 position. tandfonline.com To mitigate this issue, protecting groups such as di-n-butylformamidine have been investigated for the N6 position, allowing for the routine synthesis of DAP-containing oligonucleotides with high coupling efficiency and improved product quality. tandfonline.com
An impurity can sometimes arise during synthesis where a protected guanine (B1146940) nucleobase is converted to N(2)-acetyl-2,6-diaminopurine, which has a mass 41 amu greater than the expected product. nih.govresearchgate.net This is believed to happen through a mechanism involving the acetyl 'capping' reaction routinely used in solid-phase synthesis. nih.govresearchgate.net
To further enhance the properties of oligonucleotides, DAP has been incorporated into various modified nucleic acid backbones.
Locked Nucleic Acids (LNA) : LNA-DAP derivatives exhibit significantly increased thermal stability in duplexes. nih.gov The chemical synthesis of a protected 3'-O-phosphoramidite of LNA-2,6-diaminopurine riboside has been described. nih.govoup.com The process starts with a pentafuranose derivative which is condensed with trimethylsilylated 2,6-diaminopurine. researchgate.netoup.com A series of reactions then establishes the locked bicyclic structure and introduces the necessary protecting and phosphitylating groups for solid-phase synthesis. researchgate.netoup.com Another route involves converting a commercially available guanosine LNA nucleoside into the corresponding 2,6-diaminopurine LNA, followed by diazotization and fluorination to create a 2-fluoro-6-aminopurine LNA precursor, which is then converted to the phosphoramidite. nih.gov Replacing a single LNA-adenosine with an LNA-DAP riboside can increase the thermodynamic stability (ΔΔG°37) of a duplex by approximately 2.3 kcal/mol. nih.gov
Peptide Nucleic Acids (PNA) : PNA is a DNA mimic with a neutral polyamide backbone that hybridizes with high affinity and specificity. rsc.org A DAP PNA monomer, N-[N6-(benzyloxycarbonyl)-2,6-diaminopurine-9-yl]acetyl-N-(2-t-butyloxycarbonylaminoethyl)glycine, has been synthesized and incorporated into PNA oligomers using solid-phase synthesis. nih.govbiosearchtech.com The substitution of adenine (B156593) with DAP in PNA oligomers increases the melting temperature (Tm) of duplexes with complementary DNA, RNA, or PNA by 2.5–6.5 °C per modification. nih.govbiosearchtech.com This modification also improves the discrimination against mismatches. nih.gov
| Modification | Synthetic Approach | Key Finding | Reference |
|---|---|---|---|
| Locked Nucleic Acid (LNA) | Condensation of a pentafuranose derivative with silylated DAP, followed by cyclization and phosphitylation. | Increases duplex thermal stability (Tm) significantly. A single LNA-DAP can increase ΔΔG°37 by ~2.3 kcal/mol. | researchgate.netnih.govoup.com |
| Peptide Nucleic Acid (PNA) | Synthesis of a DAP-PNA monomer and incorporation via solid-phase peptide synthesis methods. | Increases duplex Tm by 2.5-6.5 °C per DAP substitution and enhances mismatch discrimination. | nih.govbiosearchtech.com |
2,6-diaminopurine and its nucleoside analogs have been developed as prodrugs, which are inactive compounds that are converted into active forms within the body. This strategy can improve solubility, delivery, and potency.
A notable example is (-)-β-D-2,6-diaminopurine dioxolane (DAPD), which was developed as a water-soluble prodrug for the treatment of HIV. nih.gov DAPD is deaminated in the body by adenosine (B11128) deaminase to form (-)-β-D-dioxolane guanine (DXG), which is then phosphorylated to the active antiviral agent, DXG-triphosphate. nih.gov
To bypass the often rate-limiting first phosphorylation step, phosphoramidate (B1195095) prodrugs of DAP nucleosides have been synthesized. nih.govnih.gov For instance, β-d-2′-C-Methyl-2,6-diaminopurine ribonucleoside (2'-C-Me-DAPN) has been converted into phosphoramidate prodrugs. nih.gov The synthesis involved protecting the parent nucleoside, followed by reaction with a phosphoramidate chloride reagent. nih.govnih.gov This approach allows the compound to generate two bioactive nucleoside triphosphates (DAPN-TP and Guanosine-TP) inside cells, potentially simplifying treatment regimens. nih.gov
The synthesis of 2,6-diamino-substituted purines as analogs of other biologically active molecules has also been pursued. Starting from 2,6-dichloropurine, selective nucleophilic substitution reactions—first at the more reactive C6 position and then at the C2 position—can be used to build a library of derivatives for screening. arkat-usa.org
Enzymatic Synthesis and Biotransformation of 2,6-Diaminopurine-Containing Nucleic Acids
Alongside chemical synthesis, enzymatic methods offer a green and highly specific alternative for producing DAP-containing nucleosides.
For a nucleoside analog to function as an antiviral or be used in molecular biology applications, it must typically be converted to its 5'-triphosphate form. nih.gov This triphosphate analog can then be recognized and incorporated into a growing nucleic acid chain by a polymerase.
The 5'-triphosphate of DXG (DXG-TP), the active metabolite of the prodrug DAPD, is a potent inhibitor of HIV-1 reverse transcriptase (RT). nih.gov Transient kinetic studies have shown that DXG-TP acts as an alternative substrate for HIV-1 RT, although its incorporation efficiency is lower than that of the natural substrate, dGTP. nih.gov
Similarly, the triphosphate of 2'-C-Me-DAPN (2'-C-Me-DAPN-TP) was found to be a chain terminator for the hepatitis C virus (HCV) polymerase. nih.gov Single nucleotide incorporation assays confirmed that the polymerase incorporated 2'-C-Me-DAPN-TP opposite a uracil (B121893) (U) base in the template strand. nih.gov This enzymatic incorporation is the basis of its mechanism of action as a viral replication inhibitor.
Biotransformation using whole-cell biocatalysts provides an efficient method for producing DAP nucleosides. The thermophilic bacterium Geobacillus stearothermophilus has been used to produce 2,6-diaminopurine-2'-deoxyriboside and 2,6-diaminopurine riboside with high conversion rates (90% and 83%, respectively). nih.govconicet.gov.ar This process utilizes nucleoside phosphorylase enzymes within the bacteria to catalyze a transglycosylation reaction, transferring a sugar moiety to the 2,6-diaminopurine base. conicet.gov.ar The biocatalyst can be immobilized in a matrix, such as agarose (B213101), allowing for continuous production and making it a sustainable alternative to purely chemical methods. nih.govconicet.gov.ar
Metabolic Pathways and Enzymes Affecting 2,6-Diaminopurine (e.g., Adenosine Deaminase)
The metabolism of 2,6-diaminopurine (DAP) involves several enzymatic pathways that are crucial for both its activation into therapeutic agents and its utilization as a purine source in certain organisms. A key enzyme in the metabolism of DAP and its derivatives is adenosine deaminase (ADA).
In a comparative study using L1210 mouse leukemia cells, it was found that 2,6-diaminopurine 2'-deoxyriboside (DAPdR) is an excellent substrate for adenosine deaminase, leading to the formation of deoxyguanosine. nih.gov This conversion is a critical step in the metabolic activation of DAPdR. nih.gov The study also revealed that DAP itself is activated through the purine nucleoside phosphorylase reaction and a phosphoribosyl-pyrophosphate-dependent reaction. nih.gov These distinct metabolic routes for DAP and DAPdR result in different mechanisms of toxicity at the cellular level, with DAPdR acting as a precursor for deoxyguanosine and DAP being metabolized into DAP-containing ribonucleotide analogs. nih.gov
The importance of adenosine deaminase in DAP metabolism is further highlighted in studies with Salmonella typhimurium. The pathway for utilizing DAP as an external purine source in this bacterium involves its conversion to DAP ribonucleoside by purine nucleoside phosphorylase, followed by deamination to guanosine by adenosine deaminase. nih.gov Strains lacking either of these enzymes lose the ability to use DAP as a purine source, underscoring the sequential action of these enzymes in the salvage pathway. nih.gov
Furthermore, a derivative of DAP, (-)-beta-D-2,6-diaminopurine dioxolane (DAPD), designed as a water-soluble prodrug for the HIV-1 inhibitor (-)-beta-D-dioxolane guanine (DXG), is also a substrate for adenosine deaminase. nih.gov The deamination of DAPD by calf adenosine deaminase yields DXG. nih.gov While the affinity (K_m) of DAPD for adenosine deaminase is similar to that of adenosine, the catalytic rate (k_cat) is significantly slower. nih.gov
In some bacteriophages, adenine in their genome is entirely replaced by 2,6-diaminopurine (referred to as Z). nih.gov The biosynthesis of this Z-base involves enzymes such as MazZ and PurZ. wikipedia.org
| Compound | Enzyme | Metabolic Action | Organism/System |
| 2,6-Diaminopurine 2'-deoxyriboside (DAPdR) | Adenosine Deaminase | Deamination to deoxyguanosine | L1210 mouse leukemia cells |
| 2,6-Diaminopurine (DAP) | Purine Nucleoside Phosphorylase | Conversion to DAP ribonucleoside | L1210 mouse leukemia cells, Salmonella typhimurium |
| DAP ribonucleoside | Adenosine Deaminase | Deamination to guanosine | Salmonella typhimurium |
| (-)-beta-D-2,6-Diaminopurine dioxolane (DAPD) | Adenosine Deaminase | Deamination to (-)-beta-D-dioxolane guanine (DXG) | Calf adenosine deaminase |
| dGTP | MazZ | Hydrolysis to dGMP and diphosphate | S-2L cyanophage |
| (d)ATP, dGMP, L-aspartate | PurZ | Formation of (d)ADP, phosphate, and 2-aminodeoxyadenylosuccinate (dSMP) | S-2L cyanophage |
Analytical Techniques for Characterization and Mechanistic Investigation
Spectroscopic Analysis of Photostability and Excited State Dynamics
The photostability and excited-state dynamics of 2,6-diaminopurine (DAP) and its derivatives are crucial for understanding their potential roles in prebiotic chemistry and their behavior in biological systems. Various spectroscopic techniques have been employed to investigate these properties.
Femtosecond transient absorption spectroscopy has been a key technique to study the electronic relaxation mechanisms of DAP and its 2'-deoxyribonucleoside (26DAP-d) in aqueous solutions. rsc.orgrsc.org These studies have shown that upon UV excitation, both molecules exhibit significant photostability. rsc.orgrsc.org The excited-state population decays rapidly back to the ground state through a combination of nonradiative internal conversion and fluorescence emission, with most of the population decaying within picoseconds. rsc.org This high photostability supports the hypothesis that DAP could have accumulated under the intense UV radiation of early Earth and participated in the formation of prebiotic genetic material. rsc.orgrsc.org
Resonant two-photon ionization (R2PI) and IR-UV double resonance spectroscopy have been used to study the excited-state dynamics of DAP in the gas phase. researchgate.netnih.gov These experiments, combined with quantum chemical calculations, have identified two tautomers of DAP, the 9H- and 7H-diamino forms, each with distinct excited-state lifetimes. researchgate.netnih.gov The 9H tautomer was found to have a shorter excited-state lifetime compared to the 7H tautomer. researchgate.netnih.gov These studies provide detailed insights into the intrinsic photophysical properties of the isolated molecule.
Table: Excited State Lifetimes of 2,6-Diaminopurine Tautomers
| Tautomer | S₀ → S₁ Transition (cm⁻¹) | Excited State Lifetime (ns) |
|---|---|---|
| 9H-diamino | 34,881 | 6.3 ± 0.4 |
| 7H-diamino | 32,215 | 8.7 ± 0.8 |
Data from resonant two-photon ionization (R2PI) and IR-UV double resonance spectroscopy of DAP in a supersonic jet. researchgate.netnih.gov
Biophysical Methods for Nucleic Acid Structure and Interaction Studies (e.g., Thermal Denaturation, NMR, Circular Dichroism, Atomic Force Microscopy)
The incorporation of 2,6-diaminopurine (DAP) into nucleic acids significantly influences their structure and stability. A variety of biophysical methods are employed to characterize these effects.
Thermal Denaturation studies, often monitored by UV absorbance, are used to determine the melting temperature (T_m) of DNA and RNA duplexes. The T_m is a measure of the thermal stability of the duplex. The substitution of adenine (A) with DAP, which forms three hydrogen bonds with thymine (B56734) (T) or uracil (U) compared to the two formed by adenine, generally leads to an increase in the T_m of the duplex. nih.govacs.org Optical melting techniques have been used to determine the relative stabilities of oligodeoxyribonucleotide duplexes containing DAP paired with each of the four standard DNA bases. nih.govoup.com These studies have shown that the D:T pair is more stable than the A:T pair in some sequence contexts. nih.govoup.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about nucleic acids in solution. NMR studies have been instrumental in confirming the conformation of DNA and DNA-RNA hybrid duplexes containing DAP. For example, NMR has shown that a duplex of DAP-modified DNA and its complementary RNA adopts an A-form conformation, while a DAP-modified DNA duplex exists in a B-form that can transition to an A-form in high salt concentrations. nih.govacs.org
While not explicitly detailed in the provided search results for 2,6-diaminopurine sulfate (B86663), Atomic Force Microscopy (AFM) is a powerful technique for visualizing single molecules and can be used to study the structure of nucleic acids and their complexes with proteins. AFM could potentially be used to directly observe the structural changes in DNA or RNA upon incorporation of DAP.
Table: Effect of DAP on Nucleic Acid Duplex Stability
| Duplex Type | Effect of A to DAP Substitution | Biophysical Method |
|---|---|---|
| DNA:DNA | Increased thermal stability (higher T_m) | Thermal Denaturation nih.govoup.com |
| DNA:RNA | Increased thermal stability (higher T_m) | Thermal Denaturation nih.govacs.org |
| DNA:DNA | B-form conformation, A-form in high salt | NMR, Circular Dichroism nih.govacs.org |
Methodologies for Assessing Gene and Protein Expression (e.g., Western Blotting, Immunofluorescence)
The impact of 2,6-diaminopurine (DAP) on cellular processes, particularly its ability to promote the readthrough of premature stop codons, necessitates the use of methodologies to assess changes in gene and protein expression.
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In the context of DAP research, Western blotting has been crucial in demonstrating the restoration of full-length protein expression from genes containing nonsense mutations. For instance, studies have shown that treatment with DAP leads to the production of functional CFTR protein in cells with a UGA premature stop codon in the CFTR gene. nih.govnih.gov This is visualized as a band of the correct molecular weight on a Western blot, which is absent or significantly reduced in untreated cells. Western blotting has also been used to verify the knockout of specific genes, such as XPC and CSB, in studies investigating the cellular response to DAP. nih.govacs.org
While not explicitly detailed for 2,6-diaminopurine sulfate in the provided search results, Immunofluorescence is a powerful technique that uses antibodies to visualize the subcellular localization of specific proteins. This method could be employed to demonstrate the correct localization of a protein whose expression is restored by DAP treatment. For example, for a membrane protein like CFTR, immunofluorescence could show its presence at the cell surface after DAP administration.
Quantitative reverse transcription PCR (qRT-PCR) is another essential technique used to measure the levels of specific messenger RNA (mRNA) transcripts. In studies on DAP's effect on nonsense mutations, qRT-PCR can be used to assess whether DAP affects the level of the mutant mRNA, which can be subject to nonsense-mediated decay (NMD). nih.gov
Table: Methodologies for Assessing DAP's Effect on Gene and Protein Expression
| Methodology | Application in DAP Research | Key Findings |
|---|---|---|
| Western Blotting | Detection of full-length protein restoration from genes with nonsense mutations. Verification of gene knockouts. | DAP treatment leads to the production of functional CFTR protein. nih.govnih.gov Successful knockout of XPC and CSB genes confirmed. nih.govacs.org |
| Immunofluorescence | (Potential Application) Visualization of the subcellular localization of restored proteins. | Could demonstrate correct cellular localization of proteins like CFTR after DAP treatment. |
Pharmacokinetic Profiling in Research Settings
Understanding the pharmacokinetic properties of 2,6-diaminopurine (DAP) is essential for evaluating its potential as a therapeutic agent. Pharmacokinetic studies in research settings, typically in animal models, provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.
In mouse models, the pharmacokinetic profile of DAP has been investigated following both intravenous and oral administration. nih.gov After intravenous injection, the plasma concentration of DAP was found to decrease rapidly. nih.gov Following oral administration, DAP was detected in the plasma, with its concentration peaking shortly after exposure and then declining over a few hours. nih.gov
Distribution studies have shown that DAP is distributed to various tissues, including the lungs, muscles, and brain, which is significant for its potential to correct nonsense mutations in different organs. nih.gov The ability of DAP to cross the blood-brain barrier suggests its potential utility for treating neurological diseases caused by nonsense mutations. nih.gov
Metabolism and elimination studies have revealed that DAP is relatively stable in plasma and is rapidly cleared from the body, primarily through urinary excretion. nih.gov The peak of DAP detection in urine occurs shortly after intravenous injection. nih.gov
Table: Pharmacokinetic Parameters of DAP in Mice
| Administration Route | Peak Plasma Concentration | Time to Peak (Oral) | Distribution | Elimination |
|---|---|---|---|---|
| Intravenous | Rapid decrease after injection | N/A | Lungs, muscles, brain | Rapidly via urine |
| Oral | ~70 µM | 15-30 minutes | Lungs, muscles, brain | Rapidly via urine |
Data from pharmacokinetic studies in mice. nih.gov
Preclinical and Advanced Research Models
In Vitro Cellular Models for Functional Studies
Cell Culture Systems for Biological Activity and Antiviral/Anticancer Screening
The biological activities of 2,6-diaminopurine (B158960) (DAP) and its derivatives have been extensively evaluated using various in vitro cell culture systems. These models are crucial for initial screening and for elucidating the mechanisms of action of the compound.
In the context of genetic diseases, cell culture has been instrumental in demonstrating the potential of DAP as a corrector of nonsense mutations. Specifically, DAP has been shown to restore the expression and function of genes carrying a premature UGA stop codon. For example, in Calu-6 human lung cancer cells, which harbor a UGA nonsense mutation in the TP53 gene, treatment with DAP successfully increased the level of the full-length p53 protein. pharmiweb.com This readthrough activity is attributed to DAP's ability to inhibit the FTSJ1 enzyme, a tRNA methyltransferase. pharmiweb.com
Beyond its role in nonsense mutation correction, DAP and its derivatives have been identified as broad-spectrum antiviral agents through phenotypic screening in cell cultures. One derivative, compound 6i, demonstrated low micromolar potency against a range of viruses, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Influenza A virus. acs.org Notably, it also inhibited SARS-CoV-2 replication, showing particular potency in Calu-3 cells, a cell line that closely mimics in vivo lung infection. acs.orgwikipedia.org The antiviral properties of DAP derivatives have also been noted against pseudorabies virus. acs.org
In anticancer research, DAP was recognized for its potential against leukemia as early as 1951. acs.org Studies in the late 1980s confirmed that it arrests the cell cycle progression in mouse leukemia cells. acs.org More recent research has explored acyclic nucleotide analogs of DAP. For instance, 9-[2-(phosphonomethoxy)ethyl]-2,6-diaminopurine (PMEDAP) was studied on a cell model of spontaneous T-cell lymphoma, where it was found to suppress mitotic activity and induce apoptosis. nih.gov
| Compound | Cell Line | Model | Key Finding | Reference |
|---|---|---|---|---|
| 2,6-Diaminopurine (DAP) | Calu-6 (Human Lung Cancer) | Anticancer / Nonsense Mutation | Restored expression of p53 protein from a gene with a UGA nonsense mutation. | pharmiweb.com |
| 2,6-Diaminopurine Derivative (6i) | Vero E6, Huh-7, A549 | Antiviral (Flaviviruses, Influenza) | Showed low micromolar IC50 values (0.5–5.3 μM) against Dengue, Zika, West Nile, and Influenza A viruses. | acs.orgwikipedia.org |
| 2,6-Diaminopurine Derivative (6i) | Vero E6, Calu-3 | Antiviral (Coronaviruses) | Inhibited SARS-CoV-2 replication, with high potency in Calu-3 cells (IC50 = 0.5 μM). | acs.orgwikipedia.org |
| PMEDAP | Rat T-cell Lymphoma Cells | Anticancer (Hematological) | Suppressed mitotic activity and induced apoptosis in lymphoma cells. | nih.gov |
| 2,6-Diaminopurine (DAP) | Human Bronchial Epithelial Cells (W1282X) | Cystic Fibrosis | Restored CFTR function in patient-derived nasal epithelial cells. | nih.gov |
Organoid Models in Disease Research (e.g., Cystic Fibrosis)
Organoid models, which are three-dimensional cell cultures that mimic the architecture and function of an organ, have become a pivotal tool in studying diseases like cystic fibrosis (CF). Intestinal organoids derived from patient stem cells are particularly valuable as they can replicate the CFTR channel dysfunction seen in patients.
Research has demonstrated that 2,6-diaminopurine (DAP) can effectively rescue CFTR function in these advanced preclinical models. When organoids derived from intestinal stem cells of a CF mouse model (carrying a UGA nonsense mutation) were treated with DAP, a significant restoration of CFTR function was observed. nih.govnih.gov This function is quantified through a forskolin-induced swelling (FIS) assay, where functional CFTR channels transport ions and cause fluid to enter the organoid lumen, leading to swelling. nih.gov
Crucially, this effect was replicated in organoids derived from human CF patient cells with UGA nonsense mutations in the CFTR gene. nih.govnih.govnih.gov The ability of DAP to restore function in these patient-derived models to a clinically relevant level underscores its therapeutic potential. nih.govgoogle.com These organoid studies provide a powerful platform for testing the efficacy of nonsense mutation correctors in a personalized medicine context, bridging the gap between simple cell cultures and in vivo animal models.
| Organoid Source | Mutation Type | Assay | Key Finding | Reference |
|---|---|---|---|---|
| CFTR-NS Mouse Intestinal Stem Cells | UGA Nonsense Mutation | Forskolin-Induced Swelling (FIS) | DAP treatment restored CFTR synthesis and function, leading to significant organoid swelling. | nih.govnih.gov |
| CF Patient-Derived Intestinal Cells | Endogenous UGA Nonsense Mutations (e.g., W1282X) | Forskolin-Induced Swelling (FIS) | DAP restored CFTR function in human organoids, demonstrating its potential in a patient-specific context. | nih.govnih.govgoogle.com |
In Vivo Animal Models for Efficacy and Systemic Studies
Murine Models for Genetic Disorders (e.g., Cystic Fibrosis)
Following promising in vitro results, the efficacy of 2,6-diaminopurine (DAP) has been validated in vivo using murine models of cystic fibrosis (CF). Researchers have developed new CF mouse models that carry specific nonsense mutations in the Cftr gene, providing an ideal system to test readthrough-stimulating molecules. nih.govnih.gov
Studies have shown that DAP can correct a nonsense mutation in the Cftr gene in these mice. nih.govgoogle.com Due to favorable pharmacokinetic properties, including high stability in plasma, DAP can be distributed throughout the body to reach target tissues. nih.govnih.govgoogle.com The corrective effect of DAP has been demonstrated through various administration routes, including oral exposure, and even transmission from mother to offspring both in utero and through breastfeeding. nih.govnih.gov This research provides strong in vivo evidence for the potential of DAP to restore CFTR function in genetic disorders caused by specific nonsense mutations. nih.govnih.gov
Assessment of Therapeutic Potential in Tumor and Viral Infection Models
The therapeutic potential of 2,6-diaminopurine (DAP) and its derivatives has also been assessed in animal models for cancer and viral infections.
In oncology, early studies pointed to its utility in treating leukemia. acs.org More recent research has shown that DAP treatment can decrease the growth of tumors in immunodeficient nude mice that were injected with Calu-6 cancer cells, which have a nonsense mutation in the TP53 gene. pharmiweb.comnih.gov In a separate study using a rat model of spontaneous T-cell lymphoma, the acyclic nucleotide analog PMEDAP demonstrated significant therapeutic effects, reducing lymphoma weight and inducing apoptosis in the neoplastic cells. nih.gov
In virology, an in vivo study was conducted in cats experimentally infected with Feline Immunodeficiency Virus (FIV), a model for human HIV. The acyclic nucleoside phosphonate (B1237965) derivative (R)-9-(2-phosphonylmethoxypropyl)-2,6-diaminopurine [(R)-PMPDAP] was found to be a potent and less toxic inhibitor of FIV replication compared to other tested compounds. Treatment with (R)-PMPDAP led to a significant decrease in mean plasma viral RNA concentrations in the infected cats, demonstrating its in vivo antiviral efficacy.
Applications in Nucleic Acid Engineering and Probe Development
2,6-diaminopurine (DAP) is a valuable tool in nucleic acid engineering due to its unique base-pairing properties. As an analog of adenine (B156593) (A), DAP contains an additional amino group at the 2-position of the purine (B94841) ring. This allows it to form three hydrogen bonds with thymine (B56734) (T) in DNA or uracil (B121893) (U) in RNA, in contrast to the two hydrogen bonds formed in a standard A-T or A-U pair. acs.org
This third hydrogen bond significantly enhances the thermal stability of nucleic acid duplexes. The incorporation of a single DAP residue in place of an adenine can increase the melting temperature (Tₘ) of a DNA duplex by approximately 1.5°C to 1.8°C. nih.gov This stabilizing effect is exploited in the design of various nucleic acid tools.
Key applications include:
Enhanced Hybridization Probes: Oligonucleotides containing DAP are used as probes with increased affinity for their target sequences. This enhanced stability allows for more stringent hybridization and washing conditions, improving the specificity of detection.
Improved Mismatch Discrimination: The increased stability of the DAP-T pair makes the destabilizing effect of a mismatch more pronounced. This property has been used to design probes that can more reliably distinguish between a perfect match and a single-base mismatch, which is critical in diagnosing genetic mutations.
Peptide Nucleic Acid (PNA) Modification: PNA is a synthetic DNA mimic with a polyamide backbone that hybridizes to DNA and RNA with high affinity. Incorporating DAP into PNA oligomers further increases the stability of PNA-DNA and PNA-RNA duplexes, with a reported Tₘ increase of 2.5–6.5°C per substitution. nih.gov This modification also improves mismatch discrimination and enables the creation of highly stable strand displacement complexes with double-stranded DNA. nih.gov
| Nucleic Acid Type | Modification | Effect | Key Finding | Reference |
|---|---|---|---|---|
| DNA Oligonucleotide | Substitution of Adenine with DAP | Increased Thermal Stability | Increases melting temperature (Tₘ) by ~1.5-1.8°C per DAP-T pair. | nih.gov |
| Peptide Nucleic Acid (PNA) | Substitution of Adenine with DAP | Significantly Increased Thermal Stability | Increases Tₘ of PNA/DNA or PNA/RNA duplexes by 2.5-6.5°C per DAP substitution. | |
| DNA Hybridization Probe | Incorporation of DAP | Improved Specificity | Enhances discrimination against mismatched base pairs. | |
| PNA Oligomer | Incorporation of DAP | Strand Invasion | A homopurine PNA with six DAP residues formed a stable strand displacement complex with dsDNA. |
Design of 2,6-Diaminopurine-Modified Oligonucleotides for Targeted Research
The design of oligonucleotides incorporating 2,6-diaminopurine (DAP), an isomer of adenine with an additional amino group at the C2 position, is a key strategy in targeted research to enhance the properties of nucleic acids. nih.gov The primary advantage of substituting adenine with DAP lies in its ability to form three hydrogen bonds with thymine (T) in DNA and uridine (B1682114) (U) in RNA, in contrast to the two hydrogen bonds formed by a canonical adenine-thymine (A-T) pair. nih.govgenelink.com This additional hydrogen bond significantly increases the thermal stability (melting temperature, Tm) of the resulting nucleic acid duplex. nih.gov
The incorporation of DAP into an oligonucleotide can raise the duplex's Tm by approximately 3°C for each DAP residue added. genelink.com This enhanced binding affinity is a critical feature in the design of various research tools. For instance, in polymerase chain reaction (PCR), primers modified with DAP exhibit stronger binding to the template DNA. genelink.com This allows for the use of higher annealing temperatures, which can improve the specificity of the reaction and lead to more efficient amplification, yielding more product per cycle. genelink.com The enhanced stability also permits effective priming even within palindromic sequences. genelink.com
Furthermore, the strategic placement of DAP can improve the specificity of hybridization by destabilizing certain mismatches, such as the A-G wobble mismatch, due to steric hindrance between the amino groups on both bases. genelink.com This makes DAP-modified oligonucleotides valuable as probes for investigating secondary structures and as antisense reagents targeting mRNA with significant secondary structure. genelink.com
The synthesis of DAP-modified oligonucleotides has evolved to become more efficient. A notable postsynthetic strategy involves using a 2-fluoro-6-amino-adenosine precursor. nih.gov In this method, the oligonucleotide is synthesized with the precursor, and a subsequent reaction with ammonia (B1221849) displaces the 2-fluoro group to create the 2,6-diaminopurine moiety directly within the synthesized strand. nih.gov This approach simplifies the process by avoiding complex protection and deprotection steps often required for the two amino groups of DAP. nih.gov
Table 1: Impact of 2,6-Diaminopurine and Other Modifications on Duplex Stability
| Modification | Duplex Stability (Tm Increase per Substitution) | Nuclease Resistance |
| 2,6-Diaminopurine (DAP) | ~3.0°C genelink.com | Similar to DNA genelink.com |
| Locked Analog Bases | 2-4°C genelink.com | Increased genelink.com |
| C-5 propynyl-C | 2.8°C genelink.com | Increased genelink.com |
| C-5 propynyl-U | 1.7°C genelink.com | Increased genelink.com |
| 2'-Fluoro | 1.8°C genelink.com | Increased genelink.com |
| 5-Methyl-dC | 1.3°C genelink.com | Similar to DNA genelink.com |
| 2'-O Methyl | Increased genelink.com | Increased genelink.com |
| Phosphorothioate | Slightly decreased genelink.com | Increased genelink.com |
Utilization in Fluorescence Probes for Monitoring Molecular Interactions and Conformational Changes
While 2,6-diaminopurine itself is not the primary fluorophore, its close analog, 2-aminopurine (B61359) (2AP), is a widely used fluorescent probe for studying nucleic acid dynamics. nih.gov 2AP, which differs from adenine only in the position of its exocyclic amine group, exhibits a significantly higher fluorescence quantum yield. nih.gov Its fluorescence is highly sensitive to its local environment, particularly to stacking interactions with adjacent bases. nih.gov When 2AP is stacked with other bases in a duplex or a folded structure, its fluorescence is quenched; when it is unstacked or in a more solvent-exposed environment, its fluorescence increases. nih.govnih.gov This property makes it an invaluable tool for monitoring molecular interactions and conformational changes in real-time.
In research, 2AP is strategically incorporated into oligonucleotides to serve as a reporter. For example, it has been used to study the conformational changes in DNA polymerase complexes during DNA replication. nih.govresearchgate.net By placing 2AP at specific positions within a primer/template DNA duplex, researchers can monitor the binding of DNA polymerase and the subsequent incorporation of deoxynucleoside triphosphates (dNTPs). nih.gov The binding of the correct dNTP can induce a conformational change in the enzyme-DNA complex, altering the stacking of the 2AP probe and causing a detectable change in fluorescence intensity. nih.govresearchgate.net
These fluorescence changes can be measured using techniques like stopped-flow fluorescence spectroscopy to determine the rates and amplitudes of these conformational shifts. researchgate.net For instance, studies with the RB69 DNA polymerase showed that the fluorescence of a 2AP probe in the template strand was quenched upon the binding of the matched dTTP, allowing for the kinetic analysis of ternary complex formation. nih.gov
Similarly, 2AP has been instrumental in studying the folding and ligand-binding dynamics of riboswitches, which are structured RNA elements that regulate gene expression. researchgate.net By substituting a natural adenine with 2AP at a key position within a riboswitch's aptamer domain, scientists can monitor how the RNA structure changes upon binding its target metabolite. researchgate.net Ligand binding often triggers a conformational rearrangement that alters the environment of the 2AP, leading to a change in fluorescence that can be used to measure binding affinity and kinetics. researchgate.net
Table 2: Research Applications of 2-Aminopurine (2AP) as a Fluorescent Probe
| Research Area | System Studied | Information Gained |
| DNA Replication | DNA Polymerase-Primer/Template Complexes nih.govresearchgate.net | Detection of dNTP-dependent conformational changes; kinetics of nucleotide binding and incorporation. nih.govresearchgate.net |
| Riboswitch Dynamics | Purine-sensing Riboswitches researchgate.net | Monitoring of ligand-induced conformational changes; determination of binding kinetics and dissociation constants. researchgate.net |
| DNA Structure & Dynamics | DNA duplexes, single strands nih.gov | Analysis of local DNA structure, base flipping, and enzyme-induced distortions. nih.gov |
Evolutionary and Prebiotic Chemistry Perspectives of 2,6 Diaminopurine
Role as a Non-Canonical Nucleobase (Z-base) in Viral Genomes (e.g., Cyanophage S-2L)
In the vast majority of life on Earth, the genetic code is written with a four-letter alphabet consisting of adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T) in DNA. However, a remarkable exception exists in the genome of the cyanophage S-2L, a virus that infects cyanobacteria. frontlinegenomics.comlivescience.com In 1977, researchers discovered that this phage completely replaces adenine with 2,6-diaminopurine (B158960), which is referred to as the "Z-base". livescience.comnih.govfutura-sciences.com
This substitution is not merely a minor chemical modification; it fundamentally alters the properties of the DNA double helix. While the canonical adenine-thymine (A-T) base pair is held together by two hydrogen bonds, the diaminopurine-thymine (Z-T) pair forms three hydrogen bonds. wikipedia.org This additional hydrogen bond significantly increases the thermal stability of the DNA, eliminating the distinction between "weak" A-T pairs and "strong" guanine-cytosine (G-C) pairs, which also have three hydrogen bonds. wikipedia.org
The incorporation of the Z-base provides a significant evolutionary advantage to the cyanophage. The Z-containing genome is resistant to the host bacteria's restriction endonucleases, which are defense enzymes that recognize and cleave specific DNA sequences. nih.gov By using an alternative genetic alphabet, the phage effectively evades this host defense mechanism. wikipedia.org
For decades, the S-2L cyanophage was considered a biological anomaly. livescience.com However, recent research has revealed that the genetic machinery for producing and utilizing the Z-base is far more widespread among bacteriophages than previously believed. frontlinegenomics.comnih.gov Scientists have identified a suite of enzymes responsible for the Z-genome's biosynthesis and replication. futura-sciences.comwikipedia.org Key enzymes in this process include:
PurZ : A homolog of the purine (B94841) biosynthesis enzyme PurA, which synthesizes a precursor of the Z-base instead of an adenine precursor. frontlinegenomics.com
DatZ : An enzyme that hydrolyzes dATP, preventing the incorporation of adenine into the phage's genome. wikipedia.org
DpoZ : A specialized DNA polymerase that specifically incorporates the Z-base and excludes adenine during DNA replication. livescience.com
The discovery that dozens of globally distributed phages in the Siphoviridae and Podoviridae families harbor the gene cluster for Z-base metabolism suggests that this alternative genetic system is a more common and successful evolutionary strategy than once thought. frontlinegenomics.comwikipedia.org
| Feature | Canonical A-T Base Pair | Non-Canonical Z-T Base Pair |
| Purine Base | Adenine (A) | 2,6-Diaminopurine (Z) |
| Pyrimidine (B1678525) Base | Thymine (T) | Thymine (T) |
| Hydrogen Bonds | 2 | 3 |
| Relative Stability | Weaker | Stronger |
| Found in | Most terrestrial life | Cyanophage S-2L and other phages |
Implications for Early Nucleic Acid Stability and Replication in Prebiotic Environments
The unique characteristics of 2,6-diaminopurine have led to significant speculation about its potential role on the prebiotic Earth. The "RNA world" hypothesis posits that RNA, not DNA, was the primary molecule for both catalysis and storing genetic information before the advent of proteins and DNA. mdpi.com A major challenge for this hypothesis is the inherent instability of nucleic acids, particularly in a UV-rich prebiotic environment.
Research has demonstrated that substituting adenine with diaminopurine can significantly enhance the stability and functionality of nucleic acids under prebiotic conditions. One critical finding is that diaminopurine promotes the self-repair of DNA lesions caused by UV radiation. ed.ac.uknih.govotago.ac.nz Specifically, it facilitates the repair of cyclobutane (B1203170) pyrimidine dimers (CPDs), a common form of UV-induced damage, with repair yields reaching up to 92%. ed.ac.ukotago.ac.nz This remarkable self-repairing capability is attributed to the excellent electron-donating properties of diaminopurine within the nucleic acid strand. ed.ac.ukotago.ac.nz
Furthermore, diaminopurine has been shown to improve the efficiency of nonenzymatic template copying, a crucial process for the replication of the first genetic polymers. acs.orgnih.gov In laboratory models of prebiotic replication:
The polymerization of activated diaminopurine mononucleotides on a poly-uracil (polyU) template results in longer oligomers compared to the polymerization of activated adenine. acs.orgnih.gov
The use of a diaminopurine-containing system (DUCG instead of AUCG) leads to a more balanced distribution of bases in the copied products and a lower frequency of mismatches. acs.org
The enhanced stacking interactions and the additional hydrogen bond of the D-U pair contribute to more efficient copying, especially at low substrate concentrations. nih.gov
These findings suggest that diaminopurine could have been a key component of early genetic polymers, providing a mechanism for enhanced stability against UV degradation and greater fidelity during replication in the absence of sophisticated enzymatic machinery. ed.ac.ukacs.orgnih.gov
| Property | Adenine (A) | 2,6-Diaminopurine (DAP/Z) | Implication for Prebiotic Chemistry |
| Hydrogen Bonds with U/T | 2 | 3 | Increased duplex stability. |
| UV Damage Repair | Low efficiency | High efficiency (up to 92% for CPDs). ed.ac.uk | Enhanced photostability of early nucleic acids on a UV-rich Earth. ed.ac.ukotago.ac.nz |
| Nonenzymatic Replication | Slower, less balanced copying | Faster, more balanced copying, fewer mismatches. acs.org | Higher fidelity and efficiency for prebiotic information transfer. acs.orgnih.gov |
Hypothesis of Extraterrestrial Formation and Astrobiological Significance
The building blocks of life may not have originated solely on Earth. The discovery of nucleobases and related organic molecules in meteorites has lent significant support to the hypothesis of an extraterrestrial delivery of life's essential components.
In August 2011, a NASA-based study reported the detection of 2,6-diaminopurine, along with the canonical purines adenine and guanine, in carbonaceous meteorites. wikipedia.org This finding is of profound astrobiological importance for several reasons. Firstly, it demonstrates that diaminopurine can form through non-biological, abiotic processes in extraterrestrial environments, suggesting its potential availability on the early Earth. frontlinegenomics.comwikipedia.org Although found at low concentrations (parts per billion), its presence alongside canonical bases is significant. acs.orgnih.gov
Secondly, the existence of an alternative, functional nucleobase like diaminopurine in meteorites broadens our perspective on what the fundamental components of life could be. frontlinegenomics.com If life exists elsewhere in the universe, it may not be restricted to the A, T, C, and G alphabet that we know. The Z-base represents a viable alternative that, in some respects, is superior to adenine in terms of chemical stability.
The prebiotic synthesis of diaminopurine has also been demonstrated in laboratory settings that simulate plausible early Earth or extraterrestrial conditions. For instance, it has been formed in reactions involving aminomalononitrile (B1212270) (AMN), a derivative of hydrogen cyanide, along with other simple prebiotic compounds like urea (B33335) and guanidine. mdpi.comacs.org These experiments, sometimes conducted in the presence of minerals like clays (B1170129) which are found on Mars, show that nucleobase analogues like diaminopurine can be synthesized under plausible prebiotic scenarios. mdpi.com The potential for diaminopurine to form both in space and on the early Earth underscores its significance as a potential player in the origin of life, whether terrestrial or otherwise.
Q & A
Q. What statistical approaches resolve contradictions in 2,6-DAP's antiviral efficacy data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
